2,2',4,4',5,6'-Hexachlorobiphenyl
Overview
Description
2,2’,4,4’,5,6’-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . It is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals .
Synthesis Analysis
The synthesis of 2,2’,4,4’,5,6’-Hexachlorobiphenyl can be achieved from Bromobenzene and 1,2,4,5-Tetrachlorobenzene .Molecular Structure Analysis
The molecular formula of 2,2’,4,4’,5,6’-Hexachlorobiphenyl is C12H4Cl6 . The molecular weight is 360.88 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
2,2’,4,4’,5,6’-Hexachlorobiphenyl is a light yellow, soft, sticky resin. It has a boiling point of 385-420 °C. Its flash point is around 141 °C and its melting point is around 150 °C .Scientific Research Applications
Metabolic and Environmental Indicators
2,2',4,4',5,6'-Hexachlorobiphenyl (HCB) is utilized as a metabolic and environmental indicator. Turrio-Baldassarri et al. (1997) discuss how the ratio of different HCB congeners varies in different biotic matrices and how an abnormal ratio can indicate external contamination of samples (Turrio-Baldassarri et al., 1997).
Degradation in Supercritical Water
The degradation of HCB with potassium carbonate in supercritical water is explored by Akiyama (2003), where hydrocarbons with methane as the major component are formed (Akiyama, 2003).
Solubility Studies
Anitescu and Tavlarides (1999) investigated the solubility of HCB in supercritical fluids, providing important data for environmental and chemical engineering applications (Anitescu & Tavlarides, 1999).
Metabolic Behavior in Animals
The metabolic behavior of HCB in different animals was studied by Hutzinger et al. (1972), providing insights into its bioaccumulation and potential environmental impact (Hutzinger et al., 1972).
Pharmacokinetics Study
Lutz et al. (1984) presented a physiologic pharmacokinetic analysis of HCB, contributing to our understanding of its distribution and fate in different species (Lutz et al., 1984).
Theoretical Chemistry Studies
Arulmozhiraja et al. (2002) conducted density functional theory studies on HCB, providing valuable information for predicting the reactivity and environmental behavior of such compounds (Arulmozhiraja et al., 2002).
Environmental Distribution
Yang et al. (2016) developed a QSAR model to estimate the rate constants of hydroxyl radical oxidation of HCB, aiding in the assessment of its environmental distribution and fate (Yang et al., 2016).
Mechanism of Action
Target of Action
2,2’,4,4’,5,6’-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 , which plays a crucial role in maintaining the body’s internal biological rhythms.
Mode of Action
The compound interacts with its targets by binding to them, leading to the inhibition of the basal and circadian expression of PER1 . This interaction results in changes to the body’s circadian rhythms, potentially affecting various physiological processes.
Biochemical Pathways
It is known that the compound can disrupt thecircadian rhythm . Disruption of circadian rhythms can have downstream effects on a variety of physiological processes, including sleep-wake cycles, hormone secretion, and metabolism.
Pharmacokinetics
As a pcb, it is known to belipophilic and can accumulate in fatty tissues . Its bioavailability is likely influenced by its lipophilic nature, allowing it to cross cell membranes and distribute throughout the body.
Result of Action
The primary molecular and cellular effect of 2,2’,4,4’,5,6’-Hexachlorobiphenyl’s action is the disruption of the circadian rhythm . This can lead to a variety of health effects, as the circadian rhythm plays a crucial role in many physiological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’,5,6’-Hexachlorobiphenyl. Its stability and action can be influenced by factors such as temperature, pH, and the presence of other chemicals
Safety and Hazards
properties
IUPAC Name |
1,2,4-trichloro-5-(2,4,6-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-10(17)12(11(18)2-5)6-3-8(15)9(16)4-7(6)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZHEJWDLVUFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074190 | |
Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60145-22-4 | |
Record name | PCB 154 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60145-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',4,4',5,6'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGU550ZNJZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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